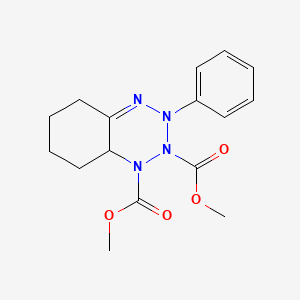
1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester is a complex organic compound with a unique structure that includes a benzotetrazine ring and multiple functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester typically involves multiple steps. One common method starts with the preparation of disodium dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate, which is then converted to dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. This intermediate is further reacted with thionyl chloride in methanol to yield the final dimethyl ester product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives may have potential as bioactive compounds, including antiviral and anticancer agents.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
作用机制
The mechanism of action of 1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and derivative used .
相似化合物的比较
Similar Compounds
1,2,4,5-Tetrazine-3,6-dicarboxylic acid, dimethyl ester: This compound has a similar tetrazine ring structure but lacks the benzene ring and additional functional groups.
1,2,4-Triazole-3,5-dicarboxylic acid: This compound has a triazole ring instead of a tetrazine ring and different functional groups.
Uniqueness
1,2,3,4-Benzotetrazine-1,2-dicarboxylic acid, 3,5,6,7,8,8a-hexahydro-3-phenyl-, dimethyl ester is unique due to its combination of a benzotetrazine ring and multiple functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
71700-31-7 |
|---|---|
分子式 |
C16H20N4O4 |
分子量 |
332.35 g/mol |
IUPAC 名称 |
dimethyl 3-phenyl-6,7,8,8a-tetrahydro-5H-1,2,3,4-benzotetrazine-1,2-dicarboxylate |
InChI |
InChI=1S/C16H20N4O4/c1-23-15(21)18-14-11-7-6-10-13(14)17-19(20(18)16(22)24-2)12-8-4-3-5-9-12/h3-5,8-9,14H,6-7,10-11H2,1-2H3 |
InChI 键 |
CCHUVLCKUCBTMV-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)N1C2CCCCC2=NN(N1C(=O)OC)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















